molecular formula C10H8F2N2S B2532700 5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 937617-31-7

5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B2532700
CAS RN: 937617-31-7
M. Wt: 226.24
InChI Key: HVSCSXQMDYDCSA-UHFFFAOYSA-N
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Description

The compound "5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine" is a derivative of the 1,3-thiazol-2-amine family, which is characterized by a thiazole ring, a core structure in various biologically active compounds. The presence of the difluorophenyl group suggests potential for increased chemical stability and biological activity due to the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For example, the synthesis of related compounds has been reported using cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 , and the reaction of polyfluoroalkanethiocarboxylic acid derivatives with azomethine ylide . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Similar techniques could be employed to elucidate the molecular structure of "this compound".

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including hydrogen bonding and conjugative interactions, as suggested by the NBO analysis of related compounds . The presence of amino and thiazole groups in the structure of "this compound" indicates potential for similar interactions, which could be explored through experimental and theoretical studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as vibrational frequencies, molecular electrostatic potential, and hyperpolarizability, can be studied using spectroscopic techniques and density functional theory (DFT) calculations . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its potential applications, such as in nonlinear optical (NLO) materials .

Scientific Research Applications

Molecular and Electronic Structure Investigation

Research conducted by Özdemir et al. (2009) focused on the experimental and theoretical investigation of a molecule structurally related to "5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine," highlighting its molecular and electronic structure. The study provided insights into the compound's molecular geometry, vibrational frequencies, and atomic charges distribution using Hartree–Fock (HF) and density functional method (DFT) calculations. This research underscores the importance of such compounds in understanding chemical properties and reactions at the molecular level (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Synthesis of Thiazolidines

Mykhaylychenko et al. (2015) reported on the novel synthesis of 5-(polyfluoroalkyl)-1,3-thiazolidines from polyfluoroalkanethiocarboxylic acid derivatives. This synthesis involves the reaction of polyfluoroalkanethiocarboxylic acid derivatives with azomethine ylide, showcasing the versatility of thiazole compounds in creating new chemical structures with potential application in material science and drug development (Mykhaylychenko, Siryi, Pikun, & Shermolovich, 2015).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. This study demonstrates the potential of thiazole derivatives in protecting metals from corrosion, which is crucial in industrial applications, such as in the protection of pipelines and marine structures (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Photophysical Properties

Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and investigated their photophysical properties. The study highlighted the significant impact of substituents on the absorption and luminescence properties of thiazoles, indicating their potential use in the development of new optoelectronic devices and fluorescent materials (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, & Yashita, 2017).

properties

IUPAC Name

5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSCSXQMDYDCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937617-31-7
Record name 5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-amine
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